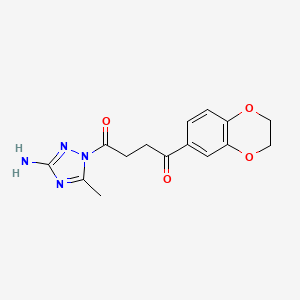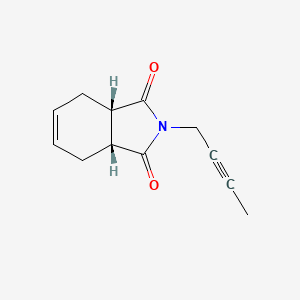![molecular formula C19H15ClN2O4 B7683535 Methyl 2-[[3-(3-chlorophenyl)-1,2-oxazole-5-carbonyl]-methylamino]benzoate](/img/structure/B7683535.png)
Methyl 2-[[3-(3-chlorophenyl)-1,2-oxazole-5-carbonyl]-methylamino]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-[[3-(3-chlorophenyl)-1,2-oxazole-5-carbonyl]-methylamino]benzoate, also known as Moclobemide, is a reversible inhibitor of monoamine oxidase A (MAO-A) that is used in the treatment of depression and anxiety disorders. It was first developed in the 1980s and has since been extensively studied for its therapeutic potential.
Mecanismo De Acción
Methyl 2-[[3-(3-chlorophenyl)-1,2-oxazole-5-carbonyl]-methylamino]benzoate works by inhibiting the activity of MAO-A, an enzyme that breaks down serotonin, norepinephrine, and dopamine. By inhibiting MAO-A, Methyl 2-[[3-(3-chlorophenyl)-1,2-oxazole-5-carbonyl]-methylamino]benzoate increases the levels of these neurotransmitters in the brain, which can improve mood and reduce anxiety.
Biochemical and Physiological Effects:
Methyl 2-[[3-(3-chlorophenyl)-1,2-oxazole-5-carbonyl]-methylamino]benzoate has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of serotonin, norepinephrine, and dopamine in the brain, which can improve mood and reduce anxiety. In addition, it has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is important for the growth and survival of neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 2-[[3-(3-chlorophenyl)-1,2-oxazole-5-carbonyl]-methylamino]benzoate has a number of advantages and limitations for use in lab experiments. One advantage is that it is a reversible inhibitor of MAO-A, which means that its effects are not permanent and can be easily reversed. This makes it a useful tool for studying the role of MAO-A in various physiological processes. However, one limitation is that it has a relatively low potency compared to other MAO inhibitors, which can make it less effective in certain experiments.
Direcciones Futuras
There are a number of future directions for research on Methyl 2-[[3-(3-chlorophenyl)-1,2-oxazole-5-carbonyl]-methylamino]benzoate. One area of interest is its potential for use in the treatment of other psychiatric disorders, such as bipolar disorder and obsessive-compulsive disorder. Another area of interest is its potential for use in combination with other drugs, such as selective serotonin reuptake inhibitors (SSRIs), to improve their efficacy. Finally, there is also interest in developing more potent and selective MAO inhibitors based on the structure of Methyl 2-[[3-(3-chlorophenyl)-1,2-oxazole-5-carbonyl]-methylamino]benzoate.
Métodos De Síntesis
The synthesis of Methyl 2-[[3-(3-chlorophenyl)-1,2-oxazole-5-carbonyl]-methylamino]benzoate involves the reaction of 3-(3-chlorophenyl)-1,2-oxazole-5-carboxylic acid with methylamine followed by the reaction of the resulting product with 2-aminobenzoic acid methyl ester. The final product is obtained after purification and isolation.
Aplicaciones Científicas De Investigación
Methyl 2-[[3-(3-chlorophenyl)-1,2-oxazole-5-carbonyl]-methylamino]benzoate has been extensively studied for its therapeutic potential in the treatment of depression and anxiety disorders. It has been shown to be effective in treating both major depressive disorder and social anxiety disorder. In addition, it has also been studied for its potential in the treatment of other psychiatric disorders, such as bipolar disorder and obsessive-compulsive disorder.
Propiedades
IUPAC Name |
methyl 2-[[3-(3-chlorophenyl)-1,2-oxazole-5-carbonyl]-methylamino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O4/c1-22(16-9-4-3-8-14(16)19(24)25-2)18(23)17-11-15(21-26-17)12-6-5-7-13(20)10-12/h3-11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSHHQYNZTYXBAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1C(=O)OC)C(=O)C2=CC(=NO2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[[3-(3-chlorophenyl)-1,2-oxazole-5-carbonyl]-methylamino]benzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-[(2-Methoxyphenyl)methyl]piperazin-1-yl]butanoic acid](/img/structure/B7683453.png)
![2-[(5-Chloro-4-methoxy-2-methylphenyl)sulfonylamino]acetic acid](/img/structure/B7683458.png)

![1-[2-(5-Fluoro-2-methoxyphenyl)acetyl]piperidine-4-carboxylic acid](/img/structure/B7683461.png)

![N-(1,3-dioxo-2-azaspiro[4.4]nonan-2-yl)thiophene-2-carboxamide](/img/structure/B7683474.png)
![5-[(dimethylamino)methyl]-N-[(Z)-[(5R)-2-methyl-5-prop-1-en-2-ylcyclohex-2-en-1-ylidene]amino]furan-2-carboxamide](/img/structure/B7683493.png)

![N-[[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]methyl]-5-fluoro-2-methylaniline](/img/structure/B7683501.png)




![(Z)-3-(1,3-benzodioxol-5-yl)-N-[4-chloro-3-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)sulfamoyl]phenyl]-2-cyanoprop-2-enamide](/img/structure/B7683547.png)